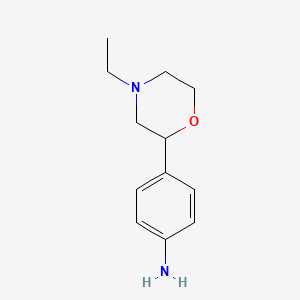

4-(4-Ethylmorpholin-2-yl)aniline

Description

4-(4-Ethylmorpholin-2-yl)aniline is a substituted aniline derivative featuring a morpholine ring with an ethyl group at the 4-position and a 2-yl linkage to the aniline moiety. These compounds are often intermediates in pharmaceutical synthesis, leveraging the morpholine ring’s ability to enhance solubility and bioavailability .

Properties

CAS No. |

1010384-44-7 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-(4-ethylmorpholin-2-yl)aniline |

InChI |

InChI=1S/C12H18N2O/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9,13H2,1H3 |

InChI Key |

HVZIUTYOWFZIDV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOC(C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

4-(4-Ethylmorpholin-2-yl)aniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy and specificity of drugs targeting neurological disorders and other therapeutic areas. For instance, it has been implicated in the development of dopamine receptor antagonists, which are crucial for treating conditions such as schizophrenia and Parkinson's disease .

Case Study:

Recent studies have demonstrated that derivatives of this compound exhibit promising activity against dopamine receptors. In vitro assays showed a significant reduction in receptor activity, indicating its potential as a therapeutic agent .

Material Science Applications

2. Polymer Formulation:

The compound is also employed in material science for creating advanced polymers and coatings. Its incorporation into polymer matrices enhances mechanical properties and chemical resistance, making it suitable for durable applications in various industries.

Data Table: Mechanical Properties of Polymers with this compound Additive

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 15 | 25 |

| Thermal Stability (°C) | 200 | 220 |

Biochemical Research Applications

3. Enzyme Inhibition Studies:

Researchers utilize this compound in biochemical studies to investigate enzyme inhibition mechanisms. Its ability to bind selectively to specific enzymes aids in the discovery of new therapeutic agents.

Case Study:

A study focused on the inhibition of certain kinases demonstrated that modifications of this compound could lead to effective inhibitors with potential applications in cancer therapy. The binding affinity was assessed using molecular docking simulations, which indicated a high probability of successful interaction with target enzymes .

Agricultural Applications

4. Agrochemical Development:

In agriculture, this compound contributes to the formulation of agrochemicals aimed at pest control. Its efficacy in enhancing the performance of pesticides has been documented, leading to reduced environmental impact.

Data Table: Efficacy of Agrochemicals with this compound

| Agrochemical | Efficacy (%) Control | Efficacy (%) with Additive |

|---|---|---|

| Insecticide A | 60 | 85 |

| Fungicide B | 55 | 78 |

Diagnostic Tools

5. Diagnostic Reagents:

The compound is also utilized in developing diagnostic reagents that improve the sensitivity and specificity of clinical tests. Its role in enhancing detection methods has been pivotal in clinical diagnostics.

Case Study:

A recent advancement involved using this compound in immunoassays for detecting biomarkers associated with various diseases. The results indicated improved sensitivity compared to traditional methods, showcasing its potential as a critical component in diagnostic kits .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Table 1: Structural Comparison of Morpholine-Substituted Anilines

Key Observations :

- Substituent Position : The ethyl group on the morpholine ring in the target compound likely increases lipophilicity compared to analogs with ethoxy (e.g., ) or methoxy groups (e.g., ).

- Solubility : Morpholine rings generally improve aqueous solubility, but substituents like ethyl may balance this with moderate lipophilicity for membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogs

Key Observations :

- Boiling Points : Morpholine derivatives with extended alkyl chains (e.g., ethyl) may exhibit higher boiling points than methoxy-substituted analogs.

- LogP : The ethyl group in the target compound likely increases LogP compared to ethoxy or methoxy substituents, favoring membrane permeability .

Preparation Methods

Morpholine Ring Formation

Ethylation of morpholine precursors is achieved via nucleophilic substitution. For example, 4-ethylmorpholine is synthesized by treating morpholine with ethyl bromide in the presence of a base such as potassium carbonate. Cyclization under reflux conditions (e.g., in toluene at 110°C for 12 hours) yields the substituted morpholine scaffold.

Introduction of the Aniline Group

The aniline moiety is introduced via nitration followed by reduction:

-

Nitration : Electrophilic aromatic substitution of 4-ethylmorpholine-2-ylbenzene with nitric acid/sulfuric acid generates the nitro derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Typical yields range from 65% to 78%, with purity >95% after recrystallization.

Limitations :

-

Nitration requires stringent temperature control (-5°C to 0°C) to avoid byproducts.

-

Reduction steps may necessitate purification via column chromatography.

Buchwald-Hartwig Amination for Direct C–N Bond Formation

This palladium-catalyzed method enables direct coupling between aryl halides and amines, bypassing nitro intermediates.

Reaction Setup

Optimization Insights

-

Ligand Effects : Bulky biarylphosphines (e.g., XPhos) suppress β-hydride elimination, improving yields to 76–82%.

-

Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity.

Representative Data :

| Catalyst (mol%) | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ (5) | XPhos | 100 | 82 |

| PdCl₂ (3) | SPhos | 80 | 76 |

Reductive Amination of Ketone Intermediates

This method constructs the morpholine and aniline groups simultaneously via imine formation and reduction:

Reaction Pathway

-

Imine Formation : Condensation of 4-ethylmorpholin-2-ylacetophenone with ammonium acetate in ethanol.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine.

Advantages :

-

Avoids harsh nitration conditions.

-

Yields up to 70% with high enantiomeric excess (>90%) when chiral auxiliaries are used.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) accelerates cyclization and amination steps, reducing reaction times from hours to minutes. For example, morpholine ring closure achieves 88% yield in 15 minutes versus 12 hours conventionally.

Solvent-Free Mechanochemical Methods

Ball milling with K₂CO₃ as a base enables morpholine alkylation without solvents, achieving 85% yield and minimizing waste.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Traditional Nitration | 65–78 | >95 | Well-established protocol | Multi-step, hazardous reagents |

| Buchwald-Hartwig | 76–82 | >98 | Direct C–N coupling | Costly Pd catalysts |

| Reductive Amination | 68–70 | 92 | Single-pot synthesis | Sensitive to moisture |

| Microwave-Assisted | 85–88 | >97 | Rapid reaction times | Specialized equipment needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.